molecular formula C9H15NO2 B2705634 Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate CAS No. 119102-44-2

Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate

Cat. No.: B2705634
CAS No.: 119102-44-2
M. Wt: 169.224
InChI Key: VKAXQCQHGFANDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate is a bicyclic tertiary amine ester featuring a seven-membered ring system with nitrogen at the bridgehead. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antibiotics like Mutilin derivatives (Example 44, ) and therapeutic agents targeting neurological disorders (). Its structure combines rigidity from the bicyclo[3.2.1] framework with functional versatility via the carboxylate ester group, enabling diverse chemical modifications .

Properties

IUPAC Name

methyl 1-azabicyclo[3.2.1]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-3-2-5-10(7-9)6-4-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAXQCQHGFANDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCN(C1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate serves as a crucial intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, leading to the formation of complex molecules. This compound is particularly valuable in the total synthesis of alkaloids and other bioactive compounds.

Key Reactions Involving this compound:

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles to form substituted products
Cyclization ReactionsForms larger bicyclic structures through cyclization
Condensation ReactionsCombines with other compounds to form larger molecules

Biological Applications

In biological research, this compound has been investigated for its interactions with neurotransmitter systems, particularly those involving serotonin receptors. Its structural similarity to tropane alkaloids suggests potential effects on neurotransmission.

Biochemical Properties:

  • Interaction with Serotonin Receptors: The compound has shown affinity for serotonin receptors, influencing neurotransmitter release and uptake.
  • Cellular Effects: It modulates cellular signaling pathways, impacting gene expression and cellular metabolism.

Pharmaceutical Development

The pharmacological potential of this compound is significant in drug discovery, particularly for developing novel therapeutic agents targeting various medical conditions.

Notable Case Studies:

  • Mu Opioid Receptor Antagonists:
    • Research has indicated that analogs of methyl 1-azabicyclo[3.2.1]octane can act as mu opioid receptor antagonists, useful for treating opioid-induced bowel dysfunction without affecting central analgesic effects .
  • Antibacterial Activity:
    • A study published in the Journal of Medicinal Chemistry evaluated compounds related to methyl 1-azabicyclo[3.2.1]octane, demonstrating potent antibacterial activity against various strains with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the synthesis of industrial chemicals and materials, highlighting its versatility beyond laboratory settings.

Applications in Industry:

  • Synthesis of Agrochemicals: Used as a building block for developing pesticides and herbicides.
  • Production of Specialty Chemicals: Employed in creating fine chemicals used in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 1-azabicyclo[3.2.1]octane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Molecular Structure and Ring Systems

The bicyclo[3.2.1]octane scaffold differs from related azabicyclic compounds in bridge size and strain:

Compound Bicyclic System Key Features
Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate [3.2.1] Moderate ring strain; nitrogen at bridgehead; ester group enhances reactivity
Umeclidinium bromide (1-azabicyclo[2.2.2]octane derivative) [2.2.2] Higher rigidity; used in bronchodilators due to stable quinuclidine structure
Penicillin derivatives (4-thia-1-azabicyclo[3.2.0]heptane) [3.2.0] Beta-lactam ring critical for antibacterial activity; higher ring strain
TC-1709 (2-(3-pyridyl)-1-azabicyclo[3.2.1]octane) [3.2.1] Similar core but with pyridyl substituent; potential neuromodulatory applications

Key Insight : The [3.2.1] system balances moderate strain and conformational flexibility, facilitating interactions with biological targets while allowing synthetic modifications .

Physicochemical Properties

Property This compound Quinuclidin-3-ol ([2.2.2] system) Methyl nor-β-CIT ([3.2.1] with iodophenyl)
Molecular Weight 177.67 (hydrochloride salt, ) 143.19 () 371.21 ()
XLogP3 Not reported ~0.5 (estimated) 2.8 ()
Solubility Hydrochloride salt improves water solubility Highly water-soluble Lipophilic due to iodophenyl group

Key Insight: Substituents dramatically alter properties. The iodophenyl group in methyl nor-β-CIT increases lipophilicity (XLogP3 = 2.8), enhancing blood-brain barrier penetration, whereas quinuclidine derivatives prioritize solubility for pulmonary delivery .

Biological Activity

Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate is a compound belonging to the azabicyclo[3.2.1]octane family, which has garnered attention due to its structural features and significant biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound is structurally related to tropane alkaloids, which are known for their interactions with various neurotransmitter systems in the nervous system. Although the specific biochemical pathways affected by this compound are not well-defined, it is hypothesized that it may influence similar pathways as those affected by tropane alkaloids, particularly regarding dopamine and serotonin transporters.

Target Receptors

Research indicates that compounds in this class often target monoamine transporters, including:

  • Dopamine Transporter (DAT)
  • Serotonin Transporter (SERT)

These interactions are significant in the context of developing treatments for conditions such as depression and addiction.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on its bicyclic structure. Studies have shown that specific modifications can enhance binding affinity and selectivity for DAT and SERT.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of different aryl groups at the 3-position of the azabicyclo structure has been shown to affect inhibitory potency at DAT and SERT significantly.
  • Binding Profiles : Certain derivatives exhibit high selectivity ratios between DAT and SERT, indicating potential for targeted therapeutic effects without unwanted side effects associated with non-selective compounds .

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound exhibits notable biological activities:

Inhibition Profiles

The compound has been evaluated for its inhibitory effects on DAT and SERT:

  • DAT Inhibition : Potent inhibitors have been identified with IC50 values in the nanomolar range.
  • SERT Inhibition : Selective inhibition profiles suggest potential applications in treating mood disorders.

Case Studies

A study involving various azabicyclo derivatives reported:

  • High Potency : Some derivatives showed IC50 values as low as 0.49 nM for DAT inhibition.
  • Selectivity : Compounds demonstrated up to 177-fold selectivity for DAT over SERT, highlighting their potential as therapeutic agents with reduced side effects .

Applications in Drug Discovery

Given its structural similarities to known bioactive compounds like cocaine and nicotine, this compound is being explored for various therapeutic applications:

  • CNS Disorders : Potential use in developing medications for conditions such as ADHD or depression.
  • Pain Management : Investigated for its analgesic properties through modulation of endocannabinoid systems.

Summary Table of Biological Activity

CompoundTargetIC50 (nM)Selectivity (DAT/SERT)
This compoundDAT0.49177
Various DerivativesSERTVariesHigh

Q & A

Basic Research Questions

Q. What are the synthetic pathways for preparing Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate?

  • Methodological Answer : The compound can be synthesized via multistep organic reactions. For example, ethyl isonipecotate is alkylated with 1-bromo-2-chloroethane using an organic base (e.g., LDA) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Subsequent cyclization under basic conditions (e.g., LiHMDS) generates the azabicyclo core. Methyl esterification is achieved via transesterification or direct carboxylate methylation .
  • Key Considerations : Monitor reaction temperature and solvent polarity to avoid undesired byproducts (e.g., over-alkylation). Use HPLC or GC-MS to verify intermediate purity .

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemical ambiguity. Alternatively, NOESY NMR can identify spatial proximities between protons in the bicyclic system. Chiral HPLC or polarimetry validates enantiopurity, particularly for derivatives with asymmetric centers (e.g., 8-methyl substitutions) .
  • Data Interpretation : Compare experimental NMR shifts (e.g., 1^1H and 13^{13}C) with computational models (DFT) to confirm ring conformations .

Advanced Research Questions

Q. What pharmacological targets are associated with this compound derivatives?

  • Methodological Answer : Derivatives like BIMU-8 and DAU6285 (structurally related azabicyclo compounds) act as 5-HT4_4 receptor agonists/antagonists. Use radioligand binding assays (3^3H-GR113808) to measure affinity. Functional activity (e.g., cAMP modulation) is assessed via luciferase-based reporter systems in transfected HEK293 cells .
  • Contradictions : Discrepancies in receptor subtype selectivity (e.g., 5-HT4_4 vs. 5-HT3_3) may arise from assay conditions (cell type, agonist concentration). Validate findings with knockout models or selective inhibitors .

Q. How do structural modifications impact the bioactivity of azabicyclo derivatives?

  • Methodological Answer : Perform SAR studies by systematically altering substituents (e.g., methyl, phenyl, or ester groups). For example:

  • 8-Methyl substitution (e.g., BIMU-8) enhances 5-HT4_4 affinity but reduces metabolic stability.
  • Ester vs. carboxamide groups influence solubility and CNS penetration.
    Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor homology models .
    • Experimental Design : Pair in vitro assays with pharmacokinetic profiling (e.g., microsomal stability, LogP) to prioritize lead compounds .

Q. How can researchers resolve contradictions in efficacy data across preclinical models?

  • Methodological Answer : Conduct meta-analyses of emesis studies (e.g., ferret models for antiemetic drugs like bemesetron). Use random-effects models to account for inter-study heterogeneity (e.g., cisplatin dose variability, ferret strain differences). Stratify data by receptor occupancy or metabolite levels to identify confounding factors .
  • Key Metrics : Report risk differences (RD) and weighted mean differences (WMD) with 95% confidence intervals. Assess publication bias via funnel plots .

Analytical & Experimental Design

Q. What analytical techniques are critical for characterizing azabicyclo derivatives?

  • Methodological Answer :

  • LC-MS/MS : Quantifies trace impurities (e.g., alkylation byproducts) and metabolic stability in hepatocyte assays.
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulae (e.g., C9_9H15_{15}NO2_2 for methyl ester derivatives).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability of crystalline forms .

Q. How should researchers design electrophysiological studies to assess azabicyclo effects on neuronal activity?

  • Methodological Answer : Use intracellular recordings in myenteric plexus neurons to measure slow EPSPs. Apply test compounds (e.g., 10–100 µM) alongside 5-HT4_4 agonists/antagonists to isolate receptor-specific effects. Normalize data to baseline activity and include vehicle controls to rule out solvent artifacts .
  • Troubleshooting : Low signal-to-noise ratios may require optimized electrode placement or tissue pretreatment with protease inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.